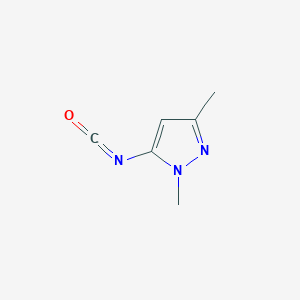
2,2-dichloro-N-(1-cyanocyclopentyl)acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide consists of a cyclopentyl ring attached to a cyanide group and an acetamide group. The acetamide group is dichlorinated.Applications De Recherche Scientifique
Quantum Chemical Calculations and Molecular Structure
A study by Choudhary et al. (2014) utilized density functional theory (DFT) to investigate the molecular structural parameters, vibrational frequencies, and thermodynamic properties of related dichloroacetamide compounds. This research provides a deep understanding of the molecular electrostatic potential, atomic charges, and electronic interactions within the molecule, which are crucial for predicting reactivity towards electrophilic and nucleophilic attacks. Such information is vital for the application of these compounds in further chemical synthesis and the design of materials with specific properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Synthesis of Novel Derivatives
Fadda et al. (2010) explored the synthesis of new arylazocarbazole derivatives using 2-cyano-N-(tetrahydrocarbazole)acetamide as a starting material. This work demonstrates the versatility of similar acetamide compounds in synthesizing novel organic molecules that could have biological significance or material applications (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Crystal Structure Analysis
Gowda et al. (2007) provided detailed analysis on the conformation and crystal structure of related 2,2-dichloroacetamide compounds. Their work highlights the importance of N-H⋯O and C-H⋯O hydrogen bonding in determining the molecular and crystal structure of these compounds. Such analyses are essential for understanding the physical and chemical properties of materials, paving the way for their application in drug design, material science, and molecular engineering (Gowda et al., 2007).
Heterocyclic Chemistry and Synthesis
The chemistry of 2-aminothiophenol, as explored by El-Shaieb (2007), showcases the potential of using acetamide derivatives in synthesizing novel heterocycles. These compounds serve as building blocks for various heterocyclic compounds, demonstrating their utility in creating pharmacologically active molecules or new materials (El-Shaieb, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dichloro-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6(10)7(13)12-8(5-11)3-1-2-4-8/h6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQUWDTDSGPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(1-cyanocyclopentyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide](/img/structure/B3154815.png)









